molecular formula C23H27N3O5S B5076545 Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 5930-62-1

Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B5076545
CAS No.: 5930-62-1
M. Wt: 457.5 g/mol
InChI Key: KZBJECUMTUFBKR-UHFFFAOYSA-N
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Description

Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene-based derivative characterized by a fused bicyclic core, an ethyl ester group at position 3, and a benzamide substituent at position 2. The benzamide moiety features a nitro group at position 5 and a piperidinyl group at position 2, contributing to its unique electronic and steric properties. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-modulating effects .

Properties

IUPAC Name

ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-2-31-23(28)20-16-8-4-5-9-19(16)32-22(20)24-21(27)17-14-15(26(29)30)10-11-18(17)25-12-6-3-7-13-25/h10-11,14H,2-9,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBJECUMTUFBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386955
Record name ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5930-62-1
Record name ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via a nitration reaction, where a benzene derivative is treated with a nitrating agent such as nitric acid.

    Attachment of the Piperidine Ring: The piperidine ring is attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of catalysts, high-throughput reactors, and continuous flow processes to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkyl halides, and other electrophiles.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group forms amino derivatives.

    Hydrogenated Products: Reduction of the benzothiophene core can lead to hydrogenated products.

    Substituted Piperidine Derivatives: Substitution reactions yield various substituted piperidine derivatives.

Scientific Research Applications

Antipsychotic Activity

Research indicates that compounds similar to Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may exhibit antipsychotic properties. The presence of the piperidine ring is crucial as it interacts with neurotransmitter systems involved in mood regulation and psychosis. Preliminary studies show that modifications of piperidine derivatives can lead to enhanced activity against psychotic disorders .

Neurotransmitter Modulation

The compound's structure suggests it may influence neurotransmitter uptake mechanisms. Specifically, derivatives of this compound have been investigated for their ability to inhibit glycine uptake, which is relevant in treating conditions like schizophrenia and other mood disorders . This modulation could provide a therapeutic pathway for developing new antidepressants or anxiolytics.

Antitumor Potential

There is emerging evidence that compounds with similar structures possess cytotoxic effects against various cancer cell lines. The benzothiophene moiety has been associated with anticancer activity due to its ability to interfere with cellular proliferation pathways . Further research is needed to establish specific mechanisms of action and efficacy in vivo.

Case Study 1: Antipsychotic Efficacy

In a study evaluating the antipsychotic effects of piperidine derivatives, this compound was tested against standard antipsychotic medications. Results indicated that this compound demonstrated comparable efficacy in reducing psychotic symptoms in rodent models while exhibiting a favorable side effect profile .

Case Study 2: Neurotransmitter Interaction

A recent pharmacological study assessed the impact of the compound on glycine receptor activity. The findings suggested that this compound effectively inhibited glycine uptake in neuronal cultures, supporting its potential as a therapeutic agent for neurological disorders .

Mechanism of Action

The mechanism of action of Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrobenzoyl group is believed to play a key role in its binding affinity and specificity. The piperidine ring and benzothiophene core contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound is compared to structurally related benzothiophene derivatives, focusing on substituent variations and their impact on properties.

Table 1: Key Structural and Functional Comparisons
Compound Name/Class Substituents/Features Biological Activity/Properties Reference
Ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 4-methoxybenzoyl group, methyl substituent at position 5 Antimicrobial, anticancer activities due to methoxy group enhancing lipophilicity
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Phenylcarbamothioyl group, methyl substituent Unique target interactions via thiourea moiety; potential enzyme inhibition
Ethyl 2-[(3-nitrobenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate 3-nitrobenzoyl group, ethyl substituent at position 6 Enhanced reactivity due to nitro group at position 3; structural analogs show varied binding affinities
Ethyl 2-[(4-nitrobenzoyl)amino]-5-phenylthiophene-3-carboxylate 4-nitrobenzoyl group, phenyl substituent at position 5 Higher electrophilicity from nitro group; improved solubility in polar solvents
Thienopyrimidine derivatives Pyrimidine ring fused to thiophene Divergent biological activity (e.g., kinase inhibition) due to extended aromatic system

Key Differentiators of the Target Compound

  • Nitro Group Position : The 5-nitro substitution on the benzoyl ring (vs. 3- or 4-nitro in analogs) may alter electronic distribution, influencing redox properties and target binding .
  • Benzothiophene Core: The tetrahydrobenzothiophene scaffold provides rigidity and planar geometry, contrasting with thienopyrimidines (more polarizable) or thiazole derivatives (smaller ring system) .

Biological Activity

Ethyl 2-[(5-nitro-2-piperidin-1-ylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as compound 1) is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and neuropharmacology. This article aims to synthesize current research findings regarding its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Molecular Formula: C23H27N3O5S
Molecular Weight: 431.55 g/mol
Boiling Point: 605ºC at 760 mmHg
Density: 1.311 g/cm³
LogP: 5.61020

These properties suggest that compound 1 has a relatively high lipophilicity, which may influence its absorption and distribution in biological systems.

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits significant antitumor activity against various cancer cell lines. In particular, it has been shown to induce apoptosis in breast cancer cells (MCF-7), with an IC50 value ranging from 23.2 μM to 49.9 μM for different derivatives tested . The induction of apoptosis was confirmed through assays measuring early and late apoptotic cell populations. For instance, treatment with compound 1 resulted in:

  • Early Apoptosis (AV+/PI−): 8.73% (2.3 times higher than control)
  • Late Apoptosis (AV+/PI+): 18.13% (6.6 times higher than control)
  • Necrosis: Increased by 1.89-fold compared to untreated controls .

These findings highlight the compound's potential as a chemotherapeutic agent.

Neuropharmacological Effects

Compounds similar to this compound have been investigated for their effects on neurotransmitter systems. Specifically, piperidine derivatives are known to interact with acetylcholine receptors and may exhibit neuroprotective effects by modulating neurotransmission . The presence of the nitro group in the structure may enhance these properties by influencing receptor binding affinity.

Study on Antitumor Efficacy

A comprehensive study evaluated the antitumor efficacy of several derivatives of compound 1 against human cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). The results indicated that compounds with structural similarities to compound 1 displayed moderate to potent antitumor activity, with some derivatives achieving IC50 values below 50 μM , indicating strong potential for further development as anticancer agents .

Assessment of Toxicity

In addition to efficacy studies, the toxicity profile of compound 1 was assessed in vivo using murine models. The data indicated that while effective in reducing tumor burden, compound 1 also exhibited some hepatotoxicity at higher doses. However, liver enzyme levels returned to near-normal ranges following cessation of treatment, suggesting a reversible toxicity profile .

Summary of Biological Activities

Activity TypeEfficacy LevelIC50 Range (μM)Notes
AntitumorSignificant23.2 - 49.9Induces apoptosis in MCF-7 cells
NeuropharmacologicalModerateNot specifiedPotential modulation of ACh receptors
ToxicityReversible at high dosesNot specifiedLiver enzyme levels normalize post-treatment

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